molecular formula C22H25N3O2 B1668019 Bucindolol, (S)- CAS No. 91548-61-7

Bucindolol, (S)-

Katalognummer: B1668019
CAS-Nummer: 91548-61-7
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: FBMYKMYQHCBIGU-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its clean, one-pot process and easy handling.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the indole ring.

Wissenschaftliche Forschungsanwendungen

Heart Failure Management

Bucindolol has been extensively studied in the context of chronic heart failure. The Beta-Blocker Evaluation of Survival Trial (BEST) was a pivotal study that evaluated its efficacy in patients with advanced heart failure. Although the trial did not demonstrate a significant reduction in overall mortality, it showed notable improvements in cardiac mortality and hospitalization rates among certain patient subgroups.

Key Findings from BEST:

  • Cardiovascular Mortality: Bucindolol reduced cardiovascular death rates (HR = 0.86; 95% CI = 0.74–0.99; P = 0.04).
  • Hospitalization Rates: There was a trend towards reduced hospitalization rates (HR = 0.92; P = 0.08).
  • Ejection Fraction Improvement: Left ventricular ejection fraction improved significantly (5.5% ± 7.8% vs. placebo 2.1 ± 13.4, P < 0.001) .

Atrial Fibrillation Management

Recent studies have highlighted bucindolol's role in managing atrial fibrillation (AF). It has been shown to reduce the burden of AF and improve maintenance of sinus rhythm compared to other beta-blockers like metoprolol.

Clinical Insights:

  • In a study comparing bucindolol to metoprolol, trends indicated that bucindolol might offer superior outcomes in maintaining sinus rhythm in specific patient populations .

Pharmacogenomic Considerations

The efficacy of bucindolol may vary based on genetic factors, particularly polymorphisms affecting beta-adrenergic receptor sensitivity. Studies suggest that individuals with certain genetic backgrounds may experience different therapeutic responses to bucindolol, emphasizing the importance of personalized medicine in its application .

Case Studies

Several case studies have documented the effects of bucindolol on heart failure patients:

  • Case Study Analysis: A cohort study involving patients with heart failure demonstrated improved functional capacity and quality of life metrics after treatment with bucindolol, particularly at higher doses .
  • Subgroup Analysis: Research indicates differential responses based on ethnicity, with varying outcomes observed between African American and Caucasian patients receiving bucindolol for heart failure management .

Summary Table of Clinical Trials

Study NamePopulationPrimary EndpointKey Findings
BESTAdvanced CHFAll-cause mortalityNo significant reduction; improved cardiovascular mortality
GENETIC-AFHF + AF patientsMaintenance of sinus rhythmTrends favoring bucindolol over metoprolol in specific subgroups
Various CohortsCHF patientsEjection fraction improvementSignificant improvements noted at higher doses

Wirkmechanismus

The mechanism of action of 2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile is unique due to its specific structural features, such as the presence of both an indole moiety and a benzenecarbonitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

91548-61-7

Molekularformel

C22H25N3O2

Molekulargewicht

363.5 g/mol

IUPAC-Name

2-[(2S)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m0/s1

InChI-Schlüssel

FBMYKMYQHCBIGU-SFHVURJKSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Isomerische SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@@H](COC3=CC=CC=C3C#N)O

Kanonische SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bucindolol, (S)-;  (-)-Bucindolol;  L-Bucindolol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucindolol, (S)-
Reactant of Route 2
Reactant of Route 2
Bucindolol, (S)-
Reactant of Route 3
Reactant of Route 3
Bucindolol, (S)-
Reactant of Route 4
Bucindolol, (S)-
Reactant of Route 5
Reactant of Route 5
Bucindolol, (S)-
Reactant of Route 6
Reactant of Route 6
Bucindolol, (S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.